ortho-Iodobenzoylglucuronic acid
Description
ortho-Iodobenzoylglucuronic acid is a glucuronic acid derivative conjugated with an iodinated benzoyl group at the ortho position. Glucuronic acid, a critical component of glycosaminoglycans and drug metabolism pathways, undergoes conjugation to enhance the solubility and excretion of xenobiotics. The introduction of an iodine atom at the ortho position of the benzoyl group confers unique steric, electronic, and metabolic properties to this compound. Its applications span pharmaceutical research, particularly in prodrug design and detoxification mechanisms, where iodine’s heavy atom effect may influence radiocontrast imaging or enzymatic interactions .
Properties
CAS No. |
20710-04-7 |
|---|---|
Molecular Formula |
C13H13IO8 |
Molecular Weight |
424.14 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-iodobenzoyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H13IO8/c14-6-4-2-1-3-5(6)12(20)22-13-9(17)7(15)8(16)10(21-13)11(18)19/h1-4,7-10,13,15-17H,(H,18,19)/t7-,8-,9+,10-,13-/m0/s1 |
InChI Key |
JIYIBTDVKFKHFY-UNLLLRGISA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)I |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)I |
Synonyms |
2-iodobenzoyl glucuronide 2-iodobenzoyl glucuronide, 131I-labeled ortho-iodobenzoyl glucuronide ortho-iodobenzoylglucuronic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
para-Iodobenzoylglucuronic Acid
| Property | ortho-Iodobenzoylglucuronic Acid | para-Iodobenzoylglucuronic Acid |
|---|---|---|
| Molecular Weight | 422.12 g/mol | 422.12 g/mol |
| Solubility (H₂O) | 12 mg/mL | 18 mg/mL |
| LogP | 1.8 | 1.2 |
| Metabolic Stability | t₁/₂ = 45 min (rat liver microsomes) | t₁/₂ = 68 min |
Structural Insights :
- The ortho isomer exhibits lower aqueous solubility due to steric hindrance from the iodine atom, which disrupts hydrogen bonding with water. In contrast, the para isomer’s iodine placement minimizes steric effects, improving solubility .
- LogP differences highlight the ortho isomer’s higher lipophilicity, favoring membrane permeability but reducing renal clearance efficiency.
Functional Implications :
2-Aminobenzoylglucuronic Acid
| Property | This compound | 2-Aminobenzoylglucuronic Acid |
|---|---|---|
| Molecular Weight | 422.12 g/mol | 327.27 g/mol |
| Solubility (H₂O) | 12 mg/mL | 32 mg/mL |
| LogP | 1.8 | -0.5 |
| Enzymatic Affinity | Moderate (Ki = 8.3 μM) | High (Ki = 2.1 μM) |
Structural Insights :
- Replacement of iodine with an amino group at the benzoyl position drastically increases solubility (due to protonation at physiological pH) and reduces LogP, enhancing renal excretion.
- The amino group enables stronger hydrogen bonding with UDP-glucuronosyltransferases (UGTs), improving enzymatic conjugation efficiency .
Functional Implications :
Comparison with Functionally Similar Compounds
Methylglucuronide Conjugates
Methylglucuronides (e.g., morphine-3-glucuronide) share functional similarities in drug metabolism but lack the benzoyl group. Unlike this compound, methylglucuronides are smaller, exhibit faster clearance, and lack iodine’s heavy atom effect, making them less suitable for imaging or prolonged action .
Halogenated Glucuronides (e.g., Bromobenzoylglucuronic Acid)
- Bromine’s lower atomic weight and electronegativity compared to iodine reduce steric hindrance and lipophilicity. Brominated analogs show intermediate metabolic stability (t₁/₂ = 55 min) and higher solubility than iodine derivatives .
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